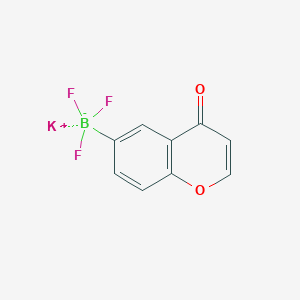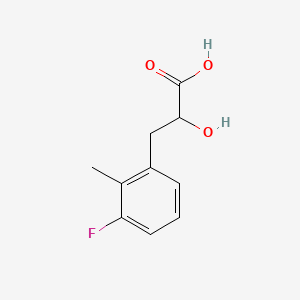![molecular formula C10H15IO B13474793 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-Iodobicyclo[111]pentan-1-yl}oxane is a chemical compound characterized by the presence of an iodinated bicyclo[111]pentane ring attached to an oxane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane typically involves the reaction between alkyl iodides and propellane. This reaction is performed under light-enabled conditions, which do not require catalysts, initiators, or additives. The reaction is clean and efficient, often yielding products with around 90% purity that can be used directly in further transformations .
Industrial Production Methods
The industrial production of this compound can be scaled up to milligram, gram, and even kilogram quantities using the same light-enabled reaction between alkyl iodides and propellane. This method is advantageous due to its simplicity and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired transformation but often involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism by which 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane exerts its effects involves interactions with molecular targets and pathways. The bicyclo[1.1.1]pentane ring can mimic the para-substituted benzene ring, allowing it to interact with biological molecules in a similar manner. This mimicry can influence various biochemical pathways and molecular targets, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile
- 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane
- 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane
Uniqueness
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane is unique due to its combination of the iodinated bicyclo[1.1.1]pentane ring and the oxane moiety. This structure provides distinct chemical and physical properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C10H15IO |
|---|---|
Molekulargewicht |
278.13 g/mol |
IUPAC-Name |
4-(3-iodo-1-bicyclo[1.1.1]pentanyl)oxane |
InChI |
InChI=1S/C10H15IO/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8/h8H,1-7H2 |
InChI-Schlüssel |
XPWPGEOIZMUZTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C23CC(C2)(C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)



![1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13474764.png)



![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)


![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)

